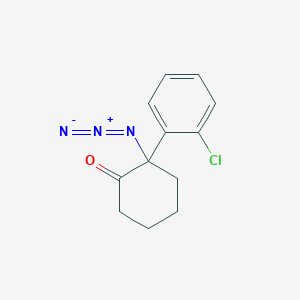
(R)-2-Azido-2-(2-chlorophenyl)cyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Azido-2-(2-chlorophenyl)cyclohexanone is a compound of interest in various fields of chemistry and pharmacology. This compound features a cyclohexanone ring substituted with an azido group and a 2-chlorophenyl group. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Azido-2-(2-chlorophenyl)cyclohexanone typically involves the following steps:
Formation of the Cyclohexanone Intermediate: The initial step involves the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide to form 2-(2-chlorophenyl)cyclohexanone.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling azides, which can be hazardous.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Azido-2-(2-chlorophenyl)cyclohexanone can undergo various chemical reactions, including:
Substitution: The azido group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas and palladium on carbon as a catalyst.
Substitution: Sodium azide is commonly used for introducing the azido group.
Major Products Formed
Reduction: The major product formed is the corresponding amine.
Substitution: Depending on the substituent introduced, various derivatives can be synthesized.
Aplicaciones Científicas De Investigación
®-2-Azido-2-(2-chlorophenyl)cyclohexanone has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of ®-2-Azido-2-(2-chlorophenyl)cyclohexanone is primarily related to its ability to undergo azide-alkyne cycloaddition reactions. This reaction is widely used in bioconjugation and click chemistry, where the azido group reacts with an alkyne to form a stable triazole ring . This property makes it valuable in the development of new materials and pharmaceuticals.
Comparación Con Compuestos Similares
Similar Compounds
Methoxetamine: An analogue of ketamine with an ethylamino group and a methoxy group on the phenyl ring.
Uniqueness
®-2-Azido-2-(2-chlorophenyl)cyclohexanone is unique due to the presence of the azido group, which imparts distinct reactivity and applications in click chemistry and bioconjugation . This sets it apart from other similar compounds like ketamine and methoxetamine, which do not possess the azido functionality.
Propiedades
IUPAC Name |
2-azido-2-(2-chlorophenyl)cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-10-6-2-1-5-9(10)12(15-16-14)8-4-3-7-11(12)17/h1-2,5-6H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWNUOLEUGUXCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(=O)C1)(C2=CC=CC=C2Cl)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














